N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Mode of Action
The compound binds to factor Xa with high affinity, effectively inhibiting its activity . The compound’s bicyclic tetrahydropyrazolopyridinone scaffold and p-methoxyphenyl P1 moiety contribute to its potent binding activity .
Pharmacokinetics
The compound exhibits good oral bioavailability, indicating that it is well absorbed from the gastrointestinal tract . It has an improved pharmacokinetic profile relative to razaxaban (compound 4), a similar anticoagulant .
Biochemical Analysis
Biochemical Properties
It is known that this compound has potential inhibitory effects on certain coagulation factors, specifically factors Xa and XIa . This suggests that it may interact with these enzymes and potentially other biomolecules in the blood coagulation cascade .
Cellular Effects
Given its potential role as an inhibitor of coagulation factors Xa and XIa, it may influence cell function by affecting the blood coagulation cascade . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential inhibitory effects on coagulation factors Xa and XIa suggest that it may exert its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on investigating the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-6-4-14(5-7-18)8-9-23-21(27)22(28)24-17-11-15-3-2-10-25-19(26)13-16(12-17)20(15)25/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTUBHMPSDCWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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